molecular formula C15H15ClN4O2S B12935823 1H-Imidazole-4-acetonitrile, 2-(((aminocarbonyl)oxy)methyl)-5-((3-chlorophenyl)thio)-alpha,1-dimethyl- CAS No. 178979-91-4

1H-Imidazole-4-acetonitrile, 2-(((aminocarbonyl)oxy)methyl)-5-((3-chlorophenyl)thio)-alpha,1-dimethyl-

Cat. No.: B12935823
CAS No.: 178979-91-4
M. Wt: 350.8 g/mol
InChI Key: HCPYXEGPJDJDPK-UHFFFAOYSA-N
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Description

(5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl thioether, a cyanoethyl group, and a methyl imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Chlorophenyl Thioether: The chlorophenyl thioether group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl thiol and an appropriate leaving group on the imidazole ring.

    Addition of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction using acrylonitrile.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the cyano and carbamate groups suggests it could act as an inhibitor of certain enzymes by forming stable complexes with the active site.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, such as Tipepidine and Tioconazole.

    Imidazole Derivatives: Compounds like Metronidazole and Ketoconazole, which also contain an imidazole ring.

Uniqueness

What sets (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl thioether and cyanoethyl groups, in particular, provides opportunities for diverse chemical reactions and potential biological activities.

Properties

CAS No.

178979-91-4

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

[5-(3-chlorophenyl)sulfanyl-4-(1-cyanoethyl)-1-methylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H15ClN4O2S/c1-9(7-17)13-14(23-11-5-3-4-10(16)6-11)20(2)12(19-13)8-22-15(18)21/h3-6,9H,8H2,1-2H3,(H2,18,21)

InChI Key

HCPYXEGPJDJDPK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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